molecular formula C20H24N2O3S B8692793 Desacetyl Diltiazem

Desacetyl Diltiazem

Cat. No.: B8692793
M. Wt: 372.5 g/mol
InChI Key: NZHUXMZTSSZXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem typically involves the condensation of β-diethylaminoethyl chloride with 2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. This is followed by acetylation using acetic anhydride .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Diltiazem undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Desacetyl Diltiazem has several scientific research applications:

Mechanism of Action

The compound exerts its effects by reducing the transmembrane influx of calcium ions into cells of cardiac muscle and smooth musculature of vessels. This leads to the dilation of coronary and peripheral vessels, increased coronary blood flow, and prevention of coronary artery spasms. The molecular targets include calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desacetyl Diltiazem is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its ability to selectively inhibit calcium influx and its favorable side effect profile make it a valuable compound in clinical practice .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3

InChI Key

NZHUXMZTSSZXSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

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